(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 143443-23-6
VCID: VC21287338
InChI: InChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-/m1/s1
SMILES: C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3
Molecular Formula: C20H26N2
Molecular Weight: 294.4 g/mol

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine

CAS No.: 143443-23-6

Cat. No.: VC21287338

Molecular Formula: C20H26N2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine - 143443-23-6

Specification

CAS No. 143443-23-6
Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
IUPAC Name (1R,2R)-1-N,2-N-dibenzylcyclohexane-1,2-diamine
Standard InChI InChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-/m1/s1
Standard InChI Key SJBYIGXWWGSEES-WOJBJXKFSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3
SMILES C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3
Canonical SMILES C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3

Introduction

Chemical Structure and Properties

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine is a derivative of cyclohexane-1,2-diamine where both nitrogen atoms are substituted with benzyl groups. The molecule possesses C2 symmetry with a specific stereochemical configuration designated by the (1R,2R) prefix, indicating the absolute configuration at the two stereogenic centers in the cyclohexane ring. This stereochemistry plays a crucial role in its applications, particularly in asymmetric catalysis and coordination chemistry.

Physical and Chemical Properties

The compound exists in various forms, including as a free base and as various salts such as the dihydrochloride. The physical and chemical properties of this compound are summarized in Table 1.

PropertyValue
Molecular Formula (Free Base)C20H26N2
Molecular Weight (Free Base)294.4 g/mol
CAS Number143443-23-6
IUPAC Name(1R,2R)-1-N,2-N-dibenzylcyclohexane-1,2-diamine
Physical FormCrystalline solid
InChI KeySJBYIGXWWGSEES-WOJBJXKFSA-N
Canonical SMILESC1CCC@HNCC3=CC=CC=C3

Table 1: Physical and chemical properties of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine

The dihydrochloride salt form of this compound has different properties, as detailed in Table 2.

PropertyValue
Molecular Formula (Dihydrochloride)C20H28Cl2N2
Molecular Weight (Dihydrochloride)367.4 g/mol
IUPAC Name (Dihydrochloride)1-N,2-N-dibenzylcyclohexane-1,2-diamine;dihydrochloride
Canonical SMILES (Dihydrochloride)C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl

Table 2: Properties of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine dihydrochloride

Structural Features

The cyclohexane ring in this compound typically adopts a chair conformation, with the amino groups positioned in equatorial positions to minimize steric strain. The benzyl substituents on the nitrogen atoms provide additional steric bulk and electronic characteristics that influence the compound's reactivity and coordination properties. The specific stereochemistry at the two chiral centers confers a defined three-dimensional structure that is crucial for its applications in asymmetric synthesis .

Synthesis Methods

The synthesis of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine typically begins with enantiomerically pure (1R,2R)-1,2-diaminocyclohexane as the starting material. This precursor is commercially available and serves as the foundation for introducing the benzyl groups.

Synthetic Routes

While the search results don't provide explicit synthesis details for this specific compound, related synthetic pathways for analogous compounds suggest that the benzylation of the amino groups can be achieved through reductive amination or direct alkylation processes. For instance, the synthesis of the related (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine involves the treatment of enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate with ethylchloroformate, followed by reduction with LiAlH4 .

For the dibenzyl derivative, a similar approach might involve:

  • Protection of the amino groups in the (1R,2R)-1,2-diaminocyclohexane

  • Reaction with benzyl halides or benzaldehyde (followed by reduction)

  • Deprotection to yield the final product

The dihydrochloride salt form can be prepared by treating the free base with hydrochloric acid in an appropriate solvent system.

Applications in Coordination Chemistry

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine serves as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals due to its bidentate nature and specific stereochemistry.

Metal Complex Formation

The compound functions as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals. These complexes adopt specific geometries influenced by the stereochemical properties of the diamine ligand. For instance, when coordinated to nickel(II), it forms complexes such as nickel(II)bis[(S,S)-N,N'-dibenzylcyclohexane-1,2-diamine]bromide , demonstrating its ability to form stable metal-ligand systems.

Gold Complexes

Recent research has demonstrated the synthesis and characterization of cyclometalated [C^N] Au(III) complexes bearing secondary diamines including (1R,2R)-N1,N2-dibenzylcyclohexane-1,2-diamine. X-ray crystallography confirms the square-planar geometry of these complexes and the chirality at the nitrogen atoms. These gold complexes exhibit interesting electrochemical behavior with redox potentials atypical for Au(III) complexes, suggesting unique electronic properties conferred by the diamine scaffold .

Catalytic Applications

The coordination complexes formed with (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine have been studied for their potential in various catalytic transformations.

Asymmetric Catalysis

Due to its defined stereochemistry, this compound and its metal complexes have been explored for asymmetric catalysis applications. The chiral environment created by the (1R,2R) configuration of the cyclohexane backbone, combined with the steric influence of the benzyl groups, provides a controlled environment for stereoselective transformations .

Hydrogenation and Oxidation Reactions

Metal complexes containing this diamine ligand have been studied for their potential in catalytic reactions, particularly hydrogenation and oxidation processes. The specific stereochemistry and coordination properties of the ligand can induce high levels of enantioselectivity in these transformations.

Biological Applications

Recent research has uncovered potential biological applications for complexes containing (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine, particularly in medicinal chemistry.

Anticancer Activity

Gold(III) complexes incorporating this diamine ligand have demonstrated promising anticancer activity, particularly in A2780 cells. These compounds have been shown to evoke reactive oxygen species (ROS) production without inducing mitochondrial dysfunction. The stability and specific reactivity conferred by the diamine scaffold make these complexes promising candidates for therapeutic applications .

Protein Modification

The gold complexes containing this diamine have been identified as potentially useful for protein modification applications, leveraging the specific reactivity and stability of these metal-ligand systems .

Comparison with Related Compounds

Structural Analogues

Several structural analogues of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine exist, including those with different substituents on the nitrogen atoms or different backbone structures. For example, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine represents a simpler analogue with methyl groups instead of benzyl groups . Another related compound is (2R,3S)-N2,N3-dibenzylbicyclo[2.2.1]heptane-2,3-diamine, which features a norbornane backbone instead of cyclohexane .

Comparative Properties

Different diamine scaffolds confer varied properties to their metal complexes. For instance, the conformationally restricted norbornane backbone influences the electrochemical behavior of gold complexes differently compared to the cyclohexane backbone, resulting in distinct redox potentials and reactivity profiles .

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